Cas no 958693-53-3 ((S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one)
958693-53-3 structure
Product Name:(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Numéro CAS:958693-53-3
Le MF:C6H10N2O2
Mégawatts:142.155801296234
CID:1091540
PubChem ID:23655052
Update Time:2025-07-15
(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
- (S)-Hexahydro-oxazolo[3,4-a]pyrazin-3-one
- (S)-TETRAHYDRO-1H-OXAZOLO[3,4-A]PYRAZIN-3(5H)-ONE HYDROCHLORIDE
- (8ALPHAS)-HEXAHYDRO-3H-OXAZOLO[3,4-A]PYRAZIN-3-ONE
- EN300-2966730
- (8aS)-1,5,6,7,8,8a-hexahydrooxazolo[3,4-a]pyrazin-3-one
- (8~{a}~{S})-1,5,6,7,8,8~{a}-hexahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one
- (8aS)-hexahydro-1H-[1,3]oxazolo[3,4-a]piperazin-3-one
- SWKVQJQPSGTEBD-YFKPBYRVSA-N
- W10096
- SCHEMBL2943826
- (8aS)-hexahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one
- 958693-53-3
- L3Q
- CS-0183392
- DB-353675
-
- MDL: MFCD17676343
- Piscine à noyau: 1S/C6H10N2O2/c9-6-8-2-1-7-3-5(8)4-10-6/h5,7H,1-4H2/t5-/m0/s1
- La clé Inchi: SWKVQJQPSGTEBD-YFKPBYRVSA-N
- Sourire: O1C(N2CCNC[C@H]2C1)=O
Propriétés calculées
- Qualité précise: 142.074227566g/mol
- Masse isotopique unique: 142.074227566g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 0
- Complexité: 160
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.7
- Surface topologique des pôles: 41.6Ų
(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM531024-1g |
(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one |
958693-53-3 | 98% | 1g |
$1542 | 2024-07-18 | |
| Enamine | EN300-2966730-0.05g |
(8aS)-hexahydro-1H-[1,3]oxazolo[3,4-a]piperazin-3-one |
958693-53-3 | 95.0% | 0.05g |
$44.0 | 2025-03-19 | |
| Enamine | EN300-2966730-0.1g |
(8aS)-hexahydro-1H-[1,3]oxazolo[3,4-a]piperazin-3-one |
958693-53-3 | 95.0% | 0.1g |
$46.0 | 2025-03-19 | |
| Enamine | EN300-2966730-0.25g |
(8aS)-hexahydro-1H-[1,3]oxazolo[3,4-a]piperazin-3-one |
958693-53-3 | 95.0% | 0.25g |
$48.0 | 2025-03-19 | |
| Enamine | EN300-2966730-0.5g |
(8aS)-hexahydro-1H-[1,3]oxazolo[3,4-a]piperazin-3-one |
958693-53-3 | 95.0% | 0.5g |
$50.0 | 2025-03-19 | |
| Enamine | EN300-2966730-1.0g |
(8aS)-hexahydro-1H-[1,3]oxazolo[3,4-a]piperazin-3-one |
958693-53-3 | 95.0% | 1.0g |
$52.0 | 2025-03-19 | |
| Enamine | EN300-2966730-2.5g |
(8aS)-hexahydro-1H-[1,3]oxazolo[3,4-a]piperazin-3-one |
958693-53-3 | 95.0% | 2.5g |
$104.0 | 2025-03-19 | |
| Enamine | EN300-2966730-5.0g |
(8aS)-hexahydro-1H-[1,3]oxazolo[3,4-a]piperazin-3-one |
958693-53-3 | 95.0% | 5.0g |
$208.0 | 2025-03-19 | |
| Enamine | EN300-2966730-10.0g |
(8aS)-hexahydro-1H-[1,3]oxazolo[3,4-a]piperazin-3-one |
958693-53-3 | 95.0% | 10.0g |
$415.0 | 2025-03-19 |
(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one Littérature connexe
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
958693-53-3 ((S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shaanxi pure crystal photoelectric technology co. LTD
Membre gold
Fournisseur de Chine
Réactif